

A Comparative Guide to the Inter-Laboratory Analysis of N-Methylanthranilate

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Compound of Interest		
Compound Name:	N-Methylanthranilate	
Cat. No.:	B085802	Get Quote

This guide provides a comparative overview of analytical methodologies for the determination of **N-Methylanthranilate**, a compound utilized as a fragrance ingredient and a potential precursor in various syntheses.[1] Ensuring the reliability and accuracy of its quantification is crucial for quality control and safety assessment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparison of available analytical techniques and their performance characteristics.

While specific inter-laboratory comparison studies for **N-Methylanthranilate** are not readily available in the public domain, this guide leverages validated methods for the structurally similar compound, methyl anthranilate, as a benchmark for performance comparison. The principles and parameters detailed are directly relevant and adaptable for the analysis of **N-Methylanthranilate**.[1]

Physicochemical Properties

A minor structural difference, a methyl group on the amine nitrogen, distinguishes **N-Methylanthranilate** from methyl anthranilate, leading to variations in their physical and chemical properties.[2]



Property	N-Methylanthranilate (MNA)	Methyl Anthranilate (MA)
CAS Number	85-91-6[2]	134-20-3[2]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2]	C ₈ H ₉ NO ₂ [2]
Molecular Weight	165.19 g/mol [2]	151.16 g/mol [2]
Appearance	Colorless to pale yellow liquid[2]	Colorless to pale yellow liquid with blue fluorescence[2]
Odor	Sweet, fruity, floral (orange blossom, jasmine)[2]	Fruity, grape-like[2]
Melting Point	19 °C[2]	24 °C[2]
Boiling Point	256 °C[2]	256 °C[2]
Density	1.12 - 1.13 g/cm³ at 25 °C[2]	1.168 g/cm³ at 20 °C[2]
Solubility	Miscible with ethanol, DMSO, diethyl ether. Slightly soluble in water.[2]	Soluble in ethanol and propylene glycol; very slightly soluble in water.[2]

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the determination of methyl anthranilate. These parameters serve as crucial benchmarks for any HPLC method being validated for the analysis of **N-Methylanthranilate**.[1] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative for quantification.



Performance Parameter	Method A: RP-HPLC with UV Detection (for Methyl Anthranilate)[1]	Method B: Gas Chromatography-Mass Spectrometry (GC-MS) (for N-Methylanthranilate)
Linearity Range	0.1 - 10 μg/mL	Method-dependent, requires validation
Correlation Coefficient (r²)	> 0.999	Method-dependent, typically > 0.99
Limit of Detection (LOD)	1.25 ng/mL	Method-dependent, typically in the ng/mL to pg/mL range
Limit of Quantification (LOQ)	4.17 ng/mL	Method-dependent, typically in the ng/mL to pg/mL range
Accuracy (Recovery)	83.6 - 102.4%	Method-dependent, typically within 80-120%
Precision (RSD)	0.51 - 2.23%	Method-dependent, typically < 15%

Experimental Protocols

Method A: Representative RP-HPLC with UV Detection Protocol

This protocol is based on a validated method for methyl anthranilate and is adaptable for **N-Methylanthranilate**.[1]

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
- Column: Nova-Pak C18, 4 μm, 3.9 x 150 mm.[1]
- Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, to be optimized for N-Methylanthranilate.

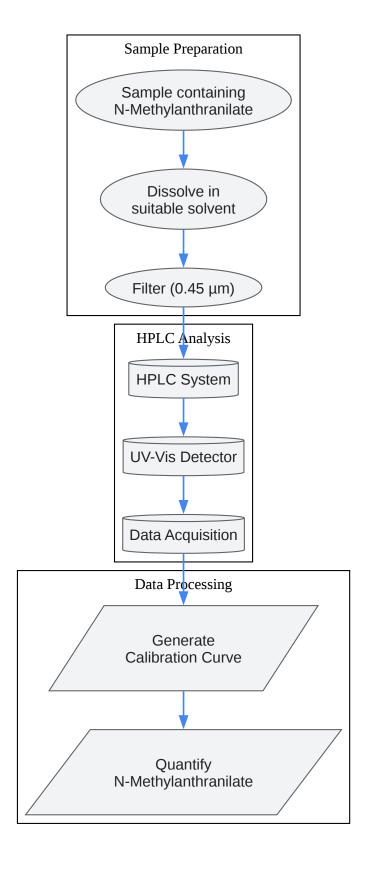






- Flow Rate: To be optimized for best separation.
- Injection Volume: 10 μL.[2]
- Detection Wavelength: Monitor at the UV absorbance maxima of N-Methylanthranilate (e.g., around 254 nm and 330 nm).[2]
- 2. Sample Preparation:
- Dissolve the sample containing **N-Methylanthranilate** in a suitable solvent.
- Filter the sample through a 0.45 μm filter before injection.
- 3. Data Analysis:
- Generate a calibration curve by plotting the peak area versus the concentration for a series of standards.[2]
- Determine the concentration of **N-Methylanthranilate** in the sample by interpolating its peak area from the calibration curve.[2]





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Figure 1: Experimental workflow for HPLC analysis.

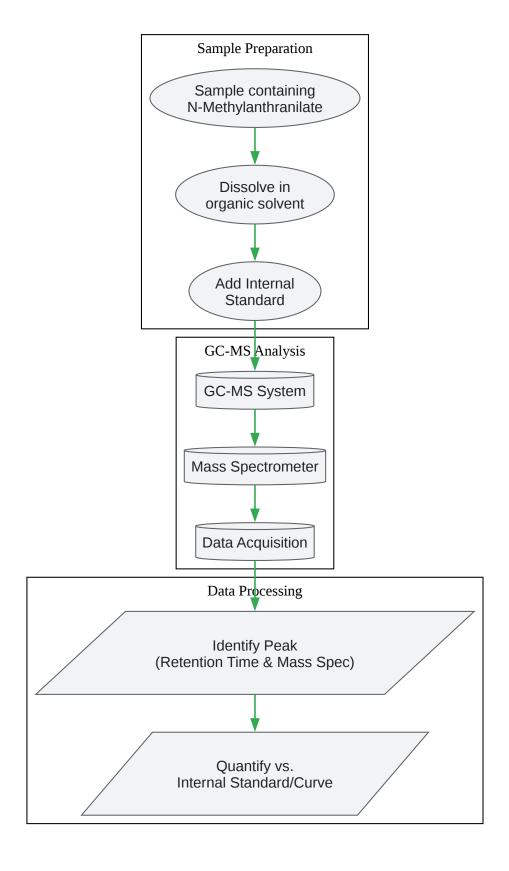


Method B: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the quantification of **N-Methylanthranilate** using GC-MS.[3]

- 1. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled with a mass spectrometer.[3]
- Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[3]
- Carrier Gas: Helium at a constant flow rate.[3]
- Injector Temperature: 250°C.[3]
- Oven Temperature Program: To be optimized to achieve good separation of N-Methylanthranilate from other matrix components.
- 2. Sample Preparation:
- Dissolve the sample containing **N-Methylanthranilate** in a suitable solvent (e.g., dichloromethane or ethyl acetate).[3]
- An internal standard can be added for accurate quantification.
- Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS system.[3]
- 3. Data Analysis:
- Identify the N-Methylanthranilate peak in the chromatogram based on its retention time and mass spectrum.[3]
- Use characteristic mass fragments for confirmation.[3]
- Quantify the amount of the compound by comparing its peak area to that of a calibration curve or an internal standard.[3]





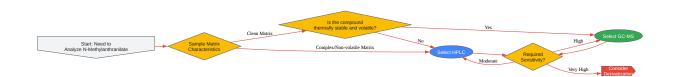
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Figure 2: Experimental workflow for GC-MS analysis.



Logical Framework for Method Selection

The choice between HPLC and GC-MS for the analysis of **N-Methylanthranilate** depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.



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